若丹明6G双(氧乙基氨基)乙烷酰胺双(三氟醋酸盐)

描述

Molecular Structure Analysis

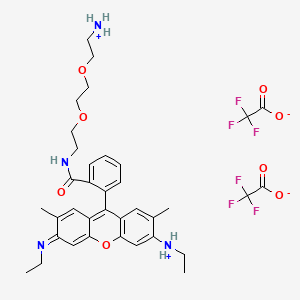

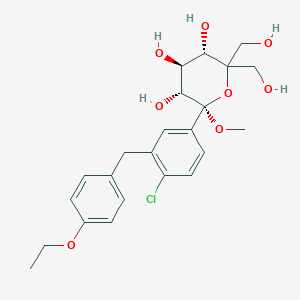

The molecular structure of Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) is C32H40N4O4.2CF3CO2H . The 1H NMR of this compound has been determined .Chemical Reactions Analysis

Rhodamine 6G is often used as a tracer dye within water to determine the rate and direction of flow and transport . It fluoresces and can thus be detected easily and inexpensively with instruments called fluorometers .Physical And Chemical Properties Analysis

Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) is a solid at room temperature . It has a molecular weight of 772.73 g/mol . The compound has an excitation of 528nm and emission of 553nm .科学研究应用

Proteomics Research

Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) is widely used in proteomics research as a fluorescent labeling compound. .

Fluorescent Sensing

This compound serves as a dual-responsive colorimetric and fluorescent sensor, particularly for detecting Hg2+ ions in aqueous solutions. It exhibits high selectivity and sensitivity, making it a valuable tool for environmental monitoring and safety assessments .

Biochemical Assays

The compound is also employed in various biochemical assays, including:

- Chromatin Immunoprecipitation (ChIP) : It is used to study protein-DNA interactions within the natural chromatin context of the cell .

- Enzyme-Linked Immunosorbent Assay (ELISA) : It aids in detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones .

- Flow Cytometry : This technique utilizes the compound for cell counting, cell sorting, biomarker detection, and protein engineering .

- Immunohistochemistry (IHC) : It is applied in histology to detect the presence of specific antigens in tissues using immunostaining .

- Immunoprecipitation (IP) : The compound is used to isolate a particular antigen from a mixture using a specific antibody .

- Western Blot : It assists in detecting specific proteins in a sample using gel electrophoresis followed by transfer to a membrane and marking with antibody probes .

作用机制

Target of Action

Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) is primarily used as a fluorescent labeling agent in proteomics research . Its primary targets are the proteins that are being studied in the research. The role of this compound is to attach to these proteins and emit fluorescence, which allows researchers to track and study the proteins under investigation .

Mode of Action

This compound interacts with its targets (proteins) through a process known as fluorescent labeling. It binds to the proteins and, when excited by a specific wavelength of light (528 nm), it emits light at a different wavelength (553 nm) . This change in light emission allows the labeled proteins to be detected and studied .

Pharmacokinetics

It’s important to note that this compound should be stored at room temperature under desiccating conditions, and solutions should be prepared and used on the same day whenever possible .

Result of Action

The result of the action of Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) is the successful labeling of proteins for study in proteomics research. The fluorescence emitted by the compound allows for the visualization and tracking of proteins, enabling researchers to gain insights into protein function, interactions, and more .

Action Environment

The action of Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) can be influenced by environmental factors such as light and temperature. For optimal fluorescence, the compound should be excited with light at a wavelength of 528 nm . Additionally, the compound should be stored at room temperature and protected from moisture .

未来方向

属性

IUPAC Name |

[9-[2-[2-[2-(2-azaniumylethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4O4.2C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)40-29)23-9-7-8-10-24(23)32(37)36-12-14-39-16-15-38-13-11-33;2*3-2(4,5)1(6)7/h7-10,17-20,34H,5-6,11-16,33H2,1-4H3,(H,36,37);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYSXYIKNSWDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCOCCOCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42F6N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid](/img/structure/B1435784.png)

![[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium](/img/no-structure.png)

![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B1435789.png)

![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B1435793.png)

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine](/img/structure/B1435800.png)

![1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435803.png)

![9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1435804.png)